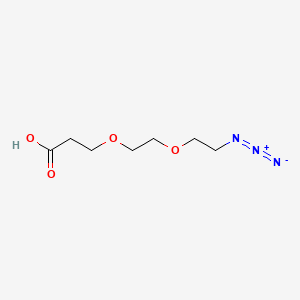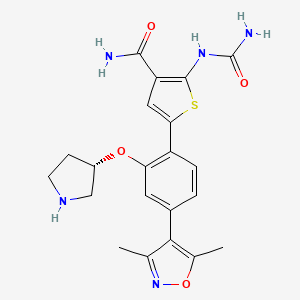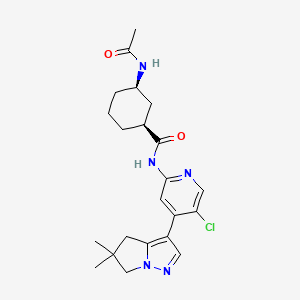
Azido-PEG2-acid
Descripción general
Descripción
Azido-PEG2-acid is a PEG linker containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Azido-PEG2-acid involves the reaction of the azide compound with hydrogen chloride in 1,4-dioxane and water for approximately 35 minutes . The crude mixture is then purified on silica gel using a mixture of methanol and 1% formic acid in methylene chloride as the eluant .Molecular Structure Analysis
Azido-PEG2-acid has a molecular formula of C7H13N3O4 . It has a molecular weight of 203.2 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG2-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG2-acid is a hydrophilic PEG spacer that increases solubility in aqueous media . and is stored at -20°C .Aplicaciones Científicas De Investigación
Cell Adhesion and Migration Enhancement
Azido-PEG2-acid has been utilized in creating substrates for dynamic cell adhesion. This technique, involving cell-repellent APP (azido-[polylysine-g-PEG]), rapidly triggers cell adhesion upon the addition of a functional peptide to the culture medium. This approach is highly versatile, demonstrated through applications like tissue motility assays, patterned coculturing, and triggered cell shape changes (van Dongen et al., 2013).
Protein PEGylation
Azido-PEG2-acid plays a crucial role in the PEGylation of proteins. It's used in a site-specific incorporation methodology that involves inserting para-azidophenylalanine into proteins. This azido group then undergoes a mild cycloaddition reaction with an alkyne derivatized PEG reagent, leading to selectively PEGylated proteins. This strategy is significant for developing PEGylated proteins for therapeutic applications (Deiters et al., 2004).
Antiviral Drug Delivery
In the context of antiviral drug delivery, azido-PEG2-acid has been used to develop hybrid nanoparticles. For example, polyvinylpyrrolidone/stearic acid-polyethylene glycol nanoparticles incorporating zidovudine were created to improve the drug's in vivo half-life and reduce the need for frequent administrations. These nanoparticles showed significant improvement in cellular internalization, making them a viable option for HIV/AIDS therapy (Joshy et al., 2017).
Synthesis of Functionalized PEG Azides
Azido-PEG2-acid is integral in synthesizing azido-terminated heterobifunctional poly(ethylene glycol) derivatives. These derivatives are synthesized with high efficiency and characterized for functionalities, demonstrating quantitative reaction progression. The terminal azido functionality is crucial for conjugating various ligands through the 1,3-dipolar cycloaddition reaction condition, known as "click chemistry" (Hiki & Kataoka, 2007).
Click Chemistry in Drug Conjugation
Azido-PEG2-acid is used in click chemistry for drug conjugation. It's been applied in the preparation of functionalized copolymers, which are then used for post-functionalization with alkynyl compounds. This methodology is significant for developing biodegradable polymers for drug delivery, evidenced in its application for conjugating anticancer drugs and fluorescent dyes (Hu et al., 2013).
Bioconjugation for Targeted Drug Delivery
In targeted drug delivery, azido-PEG2-acid facilitates the bioconjugation of biotin to the interfaces of polymeric micelles via in situ click chemistry. This approach creates a functional interface between hydrophilic shells and hydrophobic cores in micelles, enhancing the bioavailability of biotin for avidin in biological applications (Wang et al., 2009).
Safety And Hazards
Direcciones Futuras
Azido-PEG2-acid is widely used in Click Chemistry due to its high selectivity and stability under most conditions . These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .
Propiedades
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-10-9-2-4-14-6-5-13-3-1-7(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDSRSXQAOLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1167575-20-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-carboxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167575-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG2-acid | |
CAS RN |
1312309-63-9 | |
| Record name | 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312309-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)
![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)
![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)
![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)


![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)


